2-Deoxyribose 5-phosphate sodium salt
Beschreibung
Foundational Significance in Cellular Metabolism
At its core, 2-deoxyribose 5-phosphate is a key metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP). hmdb.carsc.org The PPP is a crucial metabolic route that runs parallel to glycolysis, but its primary role is not to produce ATP. Instead, it is a major source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for reductive biosynthesis and for protecting the cell from oxidative stress. Furthermore, the PPP is the primary pathway for the synthesis of the pentose sugar ribose-5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids.
2-Deoxyribose 5-phosphate is specifically involved in a branch of the pentose phosphate pathway. rsc.orgnih.gov It is formed through the reversible aldol (B89426) condensation of glyceraldehyde-3-phosphate (G3P), an intermediate of glycolysis, and acetaldehyde (B116499). nih.govnih.gov This reaction is catalyzed by the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA). nih.govnih.govwikipedia.org Conversely, DERA can also catalyze the cleavage of dRP to yield G3P and acetaldehyde, thus providing a direct link between pentose and central carbon metabolism. rsc.orgasm.org This connection allows the carbon skeletons of deoxyribonucleosides to be utilized as an energy source. hmdb.ca
The interconversion between dRP and its isomer, 2-deoxyribose-1-phosphate, is facilitated by the enzyme phosphopentomutase. asm.org This isomerization is a critical step in the salvage pathways of nucleosides, where pre-existing bases and nucleosides are recycled to synthesize new nucleotides.
Overview of its Multifaceted Roles in Biological Systems
The significance of 2-deoxyribose 5-phosphate extends beyond its role in the pentose phosphate pathway, playing a vital part in nucleotide biosynthesis and DNA repair mechanisms.
Nucleotide Biosynthesis: Deoxyribonucleotides, the building blocks of DNA, can be synthesized through two main pathways: the de novo pathway and the salvage pathway. While the de novo pathway synthesizes nucleotides from simpler precursor molecules, the salvage pathway recycles bases and nucleosides released from the breakdown of DNA and RNA. 2-Deoxyribose 5-phosphate is a key intermediate in the salvage pathway for deoxyribonucleosides. asm.org For instance, thymidine (B127349) phosphorylase can reversibly convert thymidine and inorganic phosphate to thymine (B56734) and 2-deoxyribose-1-phosphate, which is then isomerized to 2-deoxyribose 5-phosphate. asm.org This dRP can then be used for the synthesis of other deoxyribonucleotides. The enzyme 2'-deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1) also produces 2-deoxyribose 5-phosphate by cleaving the N-ribosidic bond of certain deoxynucleoside monophosphates. acs.org
DNA Repair: The integrity of the genetic material is constantly threatened by various damaging agents. Base excision repair (BER) is a primary DNA repair pathway that removes damaged or incorrect bases from DNA. Following the removal of a damaged base by a DNA glycosylase and the incision of the DNA backbone by an AP endonuclease, a 5'-terminal 2-deoxyribose-5-phosphate (dRP) residue remains at the strand break. pnas.orgnih.gov This dRP moiety must be removed before the repair process can be completed by DNA polymerase and DNA ligase. pnas.orgnih.govoup.com Several DNA polymerases, including human DNA polymerase γ and bacterial DNA ligase D, possess an intrinsic 5'-dRP lyase activity that specifically excises this sugar-phosphate residue. pnas.orgnih.govoup.com This discovery highlights a direct and critical role for the chemistry of 2-deoxyribose 5-phosphate in maintaining genome stability. pnas.orgnih.gov
Biotechnological Applications: The enzyme that synthesizes and degrades 2-deoxyribose 5-phosphate, DERA, is of significant interest in biotechnology. nih.govresearchgate.netresearchgate.netresearchgate.net Its ability to catalyze the stereoselective formation of carbon-carbon bonds makes it a valuable tool for the synthesis of various important organic molecules, including intermediates for pharmaceuticals. nih.govnih.gov
Interactive Data Tables
Chemical Properties of 2-Deoxyribose 5-phosphate Sodium Salt
| Property | Value | Source |
| Molecular Formula | C₅H₁₀NaO₇P | guidechem.com |
| Molecular Weight | 214.11 g/mol (free acid basis) | sigmaaldrich.com |
| Appearance | White to off-white powder | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in water (100 mg/mL) | sigmaaldrich.comguidechem.comsigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |
Key Enzymes Interacting with 2-Deoxyribose 5-phosphate
| Enzyme | EC Number | Function | Source |
| 2-Deoxyribose-5-phosphate aldolase (DERA) | 4.1.2.4 | Catalyzes the reversible cleavage of dRP to glyceraldehyde-3-phosphate and acetaldehyde. | rsc.orgwikipedia.org |
| Phosphopentomutase | 5.4.2.7 | Interconverts 2-deoxyribose-1-phosphate and 2-deoxyribose-5-phosphate. | asm.org |
| DNA Polymerase γ | 2.7.7.7 | Possesses 5'-dRP lyase activity, removing dRP during base excision repair. | pnas.orgnih.gov |
| DNA Ligase D | 6.5.1.1 | Exhibits 5'-dRP lyase activity in some bacteria. | oup.com |
| 2'-Deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1) | 3.2.2.8 | Hydrolyzes deoxynucleoside monophosphates to yield dRP. | acs.org |
Eigenschaften
Molekularformel |
C5H9Na2O7P |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |
InChI-Schlüssel |
WPSOLRSSLYZUOR-YAQRUTEZSA-L |
Isomerische SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Metabolic Pathways and Intermediary Metabolism of 2 Deoxyribose 5 Phosphate
Participation in the Pentose (B10789219) Phosphate (B84403) Pathway
While not a direct intermediate of the main oxidative or non-oxidative branches, 2-Deoxyribose 5-phosphate is closely linked to the pentose phosphate pathway (PPP). wikipedia.orghmdb.ca The PPP is a fundamental metabolic route that runs parallel to glycolysis and is responsible for producing NADPH, a reducing agent essential for biosynthetic reactions and for protecting the cell against oxidative stress, and the precursor for nucleotide synthesis, ribose 5-phosphate. wikipedia.orgnih.gov
The connection between 2-Deoxyribose 5-phosphate and the PPP is primarily through the enzyme deoxyribose-phosphate aldolase (B8822740) (DERA). rsc.org This enzyme catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate into D-glyceraldehyde 3-phosphate and acetaldehyde (B116499). wikipedia.org D-glyceraldehyde 3-phosphate is a key intermediate in both glycolysis and the non-oxidative phase of the pentose phosphate pathway. hmdb.ca This allows the carbon skeleton of deoxyribose to be funneled into central metabolic pathways. asm.org
Precursor Role in Deoxyribonucleotide Biosynthesis
One of the most critical functions of 2-Deoxyribose 5-phosphate is its role as a precursor in the synthesis of deoxyribonucleotides, the building blocks of DNA. This occurs through two major routes: de novo synthesis and nucleoside salvage pathways.
De Novo Synthetic Routes
In the de novo synthesis of deoxyribonucleotides, the pathway does not directly start with 2-Deoxyribose 5-phosphate. Instead, ribonucleotides are first synthesized, and then the enzyme ribonucleotide reductase (RNR) catalyzes the reduction of the ribose moiety to deoxyribose at the diphosphate (B83284) level. libretexts.org However, the synthesis of the purine (B94841) and pyrimidine (B1678525) bases that will be attached to the deoxyribose sugar starts with precursors such as ribose 5-phosphate, which is a product of the pentose phosphate pathway. slideshare.net While not a direct starting material, the metabolic pool of pentose phosphates, which is interconnected with 2-Deoxyribose 5-phosphate, is essential for providing the sugar backbone for de novo synthesis.
Nucleoside Salvage Pathways
Nucleoside salvage pathways are crucial for recycling nucleosides and bases from the degradation of DNA and RNA, providing an energy-efficient alternative to de novo synthesis. wikipedia.orgnih.gov In these pathways, 2-Deoxyribose 5-phosphate can be generated and utilized. For instance, thymidine (B127349) phosphorylase can react thymine (B56734) with 2-deoxy-alpha-D-ribose 1-phosphate to form thymidine. wikipedia.org This 2-deoxy-alpha-D-ribose 1-phosphate can be produced from 2-Deoxyribose 5-phosphate through the action of phosphopentomutase. nih.gov The resulting deoxyribonucleosides can then be phosphorylated by specific kinases to form deoxyribonucleotides. researchgate.net This salvage mechanism is vital in many organisms and tissues that may have limited capacity for de novo synthesis. wikipedia.org
Catabolic Pathways for Deoxyribose Utilization
When DNA is broken down, deoxyribose is released and can be utilized as a carbon and energy source. The primary pathway for this involves the phosphorylation of deoxyribose to 2-Deoxyribose 5-phosphate by deoxyribose kinase. asm.orgnih.gov Subsequently, as mentioned earlier, deoxyribose-phosphate aldolase (DERA) cleaves 2-Deoxyribose 5-phosphate into glyceraldehyde 3-phosphate and acetaldehyde. wikipedia.orgnih.gov
Recent research has also uncovered novel oxidative pathways for deoxyribose catabolism in some bacteria. asm.orgnih.gov In these pathways, deoxyribose is first oxidized to deoxyribonate, which is then further metabolized. nih.gov However, in many organisms, the pathway involving 2-Deoxyribose 5-phosphate as a central intermediate remains the predominant route for deoxyribose breakdown. nih.gov
Linkages to Central Carbon Metabolism
The catabolism of 2-Deoxyribose 5-phosphate provides a direct link to central carbon metabolism. asm.org The products of its cleavage by DERA, glyceraldehyde 3-phosphate and acetaldehyde, are readily integrated into mainstream metabolic pathways. wikipedia.org
Glyceraldehyde 3-phosphate is a key intermediate in glycolysis and can be further metabolized to pyruvate (B1213749), generating ATP and NADH. youtube.com It can also enter the pentose phosphate pathway. hmdb.ca
Acetaldehyde can be oxidized to acetyl-CoA by acetaldehyde dehydrogenase. youtube.com Acetyl-CoA is a central molecule in metabolism, serving as the entry point into the citric acid cycle (Krebs cycle) for further energy production or as a precursor for fatty acid biosynthesis.
This connection allows cells to efficiently utilize the carbon atoms from deoxyribose for energy generation and the synthesis of other essential biomolecules, highlighting the metabolic versatility of 2-Deoxyribose 5-phosphate.
Enzymatic Transformations and Regulation Involving 2 Deoxyribose 5 Phosphate
2-Deoxyribose-5-Phosphate Aldolase (B8822740) (DERA; EC 4.1.2.4)
2-Deoxyribose-5-phosphate aldolase (DERA), classified under EC 4.1.2.4, is a Class I aldolase that catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate to produce 2-deoxy-D-ribose 5-phosphate. nih.govqmul.ac.ukvtt.finih.gov This enzyme is unique as it is one of only two known aldolases capable of utilizing two aldehydes as substrates. rsc.orgwikipedia.org Found across all domains of life, DERA is integral to the deo operon in bacteria, which facilitates the use of external deoxyribonucleosides as an energy source. nih.govwikipedia.orgnih.gov In humans, DERA is predominantly expressed in the lungs, liver, and colon and is implicated in the cellular stress response. wikipedia.orgcore.ac.ukuniprot.org
Mechanistic Insights into Aldol Condensation and Cleavage
The catalytic mechanism of DERA proceeds through the formation of a Schiff base intermediate, a characteristic feature of Class I aldolases. rsc.orgnih.govnih.gov The process begins with the condensation of the donor substrate, acetaldehyde, with the ε-amino group of a conserved lysine (B10760008) residue (Lys167 in E. coli) in the active site. nih.govnih.govnih.gov This reaction forms a carbinolamine, which then dehydrates to yield a Schiff base, or imine. rsc.orgnih.gov
Tautomerization of the Schiff base to a more nucleophilic enamine is a critical step. nih.govnih.gov This enamine then attacks the carbonyl carbon of the acceptor aldehyde, D-glyceraldehyde 3-phosphate, leading to the formation of a new carbon-carbon bond. nih.gov The final step involves the hydrolysis of the resulting Schiff base intermediate, which releases the product, 2-deoxy-D-ribose 5-phosphate, and regenerates the free enzyme for subsequent catalytic cycles. rsc.orgnih.govresearchgate.net The reversibility of this reaction allows DERA to also catalyze the retro-aldol cleavage of 2-deoxy-D-ribose 5-phosphate into acetaldehyde and D-glyceraldehyde 3-phosphate. rsc.orgnih.govnih.govresearchgate.net A nearby lysine residue (Lys201 in E. coli) plays a crucial role by perturbing the pKa of Lys167, thereby facilitating the initial Schiff base formation. wikipedia.orgnih.gov
Structural Characterization and Active Site Analysis
High-resolution crystal structures of DERA, such as the 0.99 Å resolution structure of the E. coli enzyme, have provided profound insights into its architecture and catalytic machinery. nih.gov These studies reveal a homodimeric or homotetrameric assembly in solution, with the oligomeric state contributing to the enzyme's thermal stability through hydrophobic interactions and hydrogen bonding between subunits. wikipedia.org
The binding of the phosphate (B84403) group of the substrate is crucial for catalysis. DERA possesses a phosphate-binding site that undergoes a conformational change upon substrate binding. nih.gov In addition to the primary phosphate-binding residues near the active site, studies have identified auxiliary phosphate-binding sites on the C-terminal tail of the enzyme. acs.org For instance, in E. coli DERA, a non-canonical phosphate-binding motif composed of Ser238 and Ser239 has been identified. rsc.org These residues, along with the C-terminal tyrosine (Tyr259), are critical for orienting the substrate correctly for catalysis. acs.org Mutagenesis of these phosphate-binding sites has been explored as a strategy to alter the enzyme's substrate specificity. nih.govrsc.org
Substrate Promiscuity and Stereoselectivity
DERA displays remarkable substrate promiscuity, particularly for the acceptor aldehyde. It can accommodate a variety of aldehydes, although the reaction rates may be lower compared to its natural substrate, D-glyceraldehyde 3-phosphate. nih.govnih.govnih.gov While the donor site is generally more specific for acetaldehyde, some microbial DERAs have shown the ability to accept other small aldehydes and even ketones like acetone (B3395972) and fluoroacetone, albeit with reduced efficiency. nih.govresearchgate.net
A key feature of DERA is its ability to catalyze sequential, or tandem, aldol condensations. nih.govnih.govnih.gov In this process, the product of the first aldol addition serves as the acceptor for a second condensation with another molecule of acetaldehyde. nih.govnih.gov This capability has been harnessed for the synthesis of complex molecules, such as the chiral precursor for statin drugs, through the tandem reaction of chloroacetaldehyde (B151913) and two equivalents of acetaldehyde. nih.govresearchgate.netsigmaaldrich.com Despite its substrate promiscuity, DERA maintains strict stereocontrol, typically yielding an (S)-configuration at the newly formed stereocenter. wikipedia.org
Protein Engineering and Directed Evolution for Catalytic Optimization
The potential of DERA as a biocatalyst has driven extensive research into its optimization through protein engineering and directed evolution. nih.govresearchgate.netnih.gov These efforts aim to enhance its catalytic efficiency, broaden its substrate scope, improve its stability under industrial conditions, and even invert its stereoselectivity. nih.gov
Strategies such as structure-based rational design and directed evolution have been successfully employed. nih.govresearchgate.net For example, mutations in the active site and substrate binding pocket have been introduced to improve the enzyme's performance on non-natural substrates. nih.govnih.gov Directed evolution campaigns have generated DERA variants with significantly improved activity and tolerance to high concentrations of aldehydes, which can otherwise be inhibitory. researchgate.netsigmaaldrich.com More recently, machine learning algorithms are being integrated into the engineering process to predict beneficial mutations and accelerate the development of optimized DERA variants for specific biocatalytic applications. nih.govnih.govvtt.firsc.org
Interactive Data Table: Properties of DERA from Various Organisms
| Organism | EC Number | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
|---|---|---|---|---|---|
| Escherichia coli | 4.1.2.4 | 27.7 | 7.0 | 35 | Well-characterized, used in many engineering studies. nih.govnih.gov |
| Salmonella typhimurium | 4.1.2.4 | ~28 | - | - | Similar amino acid composition to E. coli DERA. nih.gov |
| Paenibacillus sp. EA001 | 4.1.2.4 | - | - | - | Novel DERA with potential for biocatalysis. nih.gov |
| Yersinia sp. EA015 | 4.1.2.4 | - | - | - | Characterized for its unique properties. nih.gov |
| Thermotoga maritima | 4.1.2.4 | - | - | ~80 | Hyperthermophilic, highly stable. nih.govnih.gov |
| Aeropyrum pernix | 4.1.2.4 | - | - | - | Hyperthermophilic, exists as a stable tetramer. creative-enzymes.com |
| Homo sapiens | 4.1.2.4 | - | - | - | Involved in stress response. wikipedia.orgcore.ac.ukuniprot.org |
Interactive Data Table: Impact of Engineering on DERA
| Engineering Strategy | Target Property | Example Mutation/Variant | Outcome | Reference(s) |
|---|---|---|---|---|
| Directed Evolution | Aldehyde Tolerance & Productivity | Combination of beneficial mutations | Tenfold improvement in synthesis of a statin precursor. | sigmaaldrich.com |
| Site-Directed Mutagenesis | Substrate Selectivity | F160Y and F160Y/M173I in BH1352 | 2.5-fold increase in acetaldehyde transformation. | nih.gov |
| Machine Learning-Guided Engineering | Substrate Preference | Variants with 1-3 amino acid mutations | 2- to 3-fold improvement in acetaldehyde addition; abolished activity on natural substrate. | nih.gov |
| Directed Evolution | Peroxygenase Activity | DERA-EP variant | 277-fold enhancement in epoxidation activity. | rug.nl |
Site-Directed Mutagenesis for Altered Substrate Preferences
2-Deoxyribose-5-phosphate aldolase (DERA) is a unique Class I aldolase that catalyzes the reversible aldol reaction between acetaldehyde and D-glyceraldehyde-3-phosphate to form D-2-deoxyribose-5-phosphate. nih.gov Unlike other aldolases, DERA can use two aldehydes as substrates. wikipedia.org This capability has made it a target for protein engineering to broaden its substrate scope for synthetic chemistry. nih.gov
Site-directed mutagenesis, guided by the enzyme's crystal structure, has been a powerful tool to alter DERA's substrate preferences. nih.govsigmaaldrich.com For instance, based on the 1.05 Å crystal structure of DERA with its natural substrate, researchers designed five mutants to enhance activity towards the non-phosphorylated substrate, 2-deoxyribose. nih.gov Among these, the S238D variant showed a 2.5-fold improvement in the retro-aldol reaction of 2-deoxyribose. nih.govsigmaaldrich.com This specific mutant also gained the ability to accept 3-azidopropinaldehyde as a substrate, a reaction not catalyzed by the wild-type enzyme, leading to the synthesis of a precursor for the cholesterol-lowering drug, Lipitor. nih.gov
Further engineering efforts have focused on improving the enzyme's preference for smaller, non-phosphorylated aldehyde substrates. nih.gov In a study on Escherichia coli DERA (EcDERA), mutations were introduced at 24 amino acid positions in or near the active site. nih.govresearchgate.net This led to variants with a two- to three-fold improvement in acetaldehyde addition, while simultaneously eliminating activity towards the natural phosphorylated substrate. nih.govscite.ai
| Mutant | Target Residue(s) | Effect on Substrate Preference | Reference |
| S238D | Ser238 | 2.5-fold increased activity for 2-deoxyribose; accepts 3-azidopropinaldehyde. | nih.gov |
| N21K/C47/I166/S238 variants | N21, C47, I166, S238 | 2- to 3-fold improvement in acetaldehyde addition; abolished activity for glyceraldehyde-3-phosphate. | nih.gov |
High-Throughput Screening and Machine Learning Applications
To accelerate the discovery of DERA variants with desired properties, high-throughput screening (HTS) and machine learning (ML) have been employed. nih.govfao.org HTS allows for the rapid, automated testing of large libraries of enzyme mutants for specific activities. bmglabtech.com This is crucial in drug discovery and biocatalyst development for quickly identifying "hits" from large compound libraries. bmglabtech.com
In the context of DERA engineering, HTS methods have been developed to screen for enhanced activity towards specific substrates. acs.org For example, a screening method coupled with an aldehyde dehydrogenase was used to engineer LbDERA for improved activity. acs.org
Machine learning models, particularly those using Gaussian processes, have been applied to predict beneficial combinations of mutations. nih.govresearchgate.net In one study, an ML model was used in the third round of mutagenesis to guide the creation of new EcDERA variants. nih.govscite.ai This approach successfully identified mutants with significantly improved capability for acetaldehyde addition. nih.govresearchgate.net These computational methods are expected to accelerate future engineering efforts for DERA and other enzymes. nih.govfao.org
Thermostability and Quaternary Structure Relationships
DERA enzymes exist as homodimers or homotetramers in solution. wikipedia.org While the monomeric form contains the catalytic TIM α/β barrel fold, the oligomeric state is crucial for the enzyme's thermal stability. wikipedia.org The association into tetramers, in particular, is thought to enhance thermostability through hydrophobic interactions and hydrogen bonds between the subunits, although it does not directly contribute to catalytic activity. wikipedia.org
A comparison of DERA structures from organisms adapted to different temperatures revealed that while the monomer structures are very similar, the oligomeric forms differ. nih.gov This suggests that the quaternary structure plays a key role in thermal adaptation. nih.gov For instance, the DERA from the thermophile Thermus thermophilus HB8 exists as a tetramer, contributing to its stability at high temperatures. wikipedia.org In contrast, natural DERAs often exhibit low tolerance to high concentrations of acetaldehyde, which can inactivate the enzyme. wikipedia.org Protein engineering strategies, including directed evolution, have been used to improve the acetaldehyde tolerance of DERA to concentrations as high as 400mM. wikipedia.org
Phosphopentomutase (PPM) Function and Novel Forms
Phosphopentomutase (PPM) is a key enzyme that provides a metabolic link between nucleosides and central carbon metabolism. nih.govnih.gov It catalyzes the isomerization of (deoxy)ribose 1-phosphate to (deoxy)ribose 5-phosphate. nih.govuniprot.org This positions it upstream of DERA in a pathway that can generate pentoses from C2 and C3 compounds, offering an alternative to the pentose (B10789219) phosphate pathway. nih.govnih.gov
A study in the hyperthermophilic archaeon Thermococcus kodakaraensis identified a novel form of PPM. nih.gov While a gene for DERA was found, no orthologue for previously known PPMs was detected in its genome. nih.govnih.gov However, PPM activity was present in the cells. Through protein purification and sequencing, the responsible gene (TK1777) was identified. nih.gov This gene was similar to phosphomannomutases and belonged to a different Cluster of Orthologous Groups (COG1109) than all previously identified PPMs (COG1015). nih.gov The characterization of the recombinant protein confirmed it was a structurally novel PPM. nih.govnih.gov
| Enzyme | Organism | Gene | Function | Reference |
| Phosphopentomutase (PPM) | Thermococcus kodakaraensis | TK1777 | Isomerizes deoxyribose 1-phosphate to 2-deoxyribose 5-phosphate. Represents a novel structural form of PPM. | nih.gov |
| Phosphopentomutase | Clostridium butyricum | deoB_2 | Converts deoxyribose 1-phosphate to 2-deoxyribose 5-phosphate. | uniprot.org |
Ribonucleotide Reductase (RNR) Dependent Reactions
Ribonucleotide Reductase (RNR) is a crucial enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNDPs or dNTPs) from their corresponding ribonucleotides (NDPs or NTPs). wikipedia.orgnih.gov It achieves this by reducing the 2'-hydroxyl group of the ribose moiety, a reaction that proceeds via a free radical mechanism. wikipedia.orgyoutube.com This process is the primary and rate-limiting step for producing the building blocks required for DNA synthesis and repair. nih.govyoutube.com
While RNR does not directly produce or consume 2-deoxyribose 5-phosphate, its function is fundamentally linked to it. The deoxyribonucleotides synthesized by RNR are the precursors for all DNA synthesis. youtube.com During certain DNA repair processes, such as the Base Excision Repair pathway, the DNA backbone is cleaved, releasing a 5'-deoxyribose-5-phosphate (dRP) residue, which is chemically identical to 2-deoxyribose 5-phosphate. The subsequent repair of this gap requires new deoxyribonucleotides, which are supplied by the RNR-catalyzed pathway. Therefore, any process involving the incorporation or excision of deoxyribose moieties from DNA is inherently dependent on the activity of RNR. nih.govyoutube.com
RNRs are divided into three classes based on their radical generation mechanism, and they exhibit specificity for either ribonucleoside diphosphates or triphosphates. nih.gov The regulation of RNR is complex, ensuring a balanced supply of all four deoxyribonucleotides for maintaining genomic integrity. youtube.comyoutube.com
Deoxyribose Phosphate (dRP) Lyase Activities in DNA Repair
In the course of DNA repair, the removal of a damaged base creates an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone, leaving a 5' terminal 2-deoxyribose-5-phosphate (dRP) residue. pnas.orgnih.gov The removal of this dRP moiety is a critical step, and it is catalyzed by an enzyme with dRP lyase activity. pnas.orgnih.gov
Several DNA polymerases have been shown to possess an intrinsic dRP lyase activity. This function is often located in a distinct domain of the polymerase. The mechanism typically involves a β-elimination reaction via a Schiff base intermediate. pnas.orgnih.gov
The following DNA polymerases have been identified to have dRP lyase activity:
DNA Polymerase γ (pol γ): The catalytic subunit of human mitochondrial DNA polymerase γ has dRP lyase activity, enabling it to participate in mitochondrial base excision repair. pnas.orgnih.gov
DNA Polymerase θ (Pol θ): The C-terminal polymerase domain of human Pol θ possesses dRP lyase activity, which is independent of its polymerase function. oup.com
DNA Polymerase λ (Pol λ): Human Pol λ exhibits dRP lyase activity, suggesting its role in single-nucleotide base excision repair. nih.gov
Bacterial DNA Ligase D (LigD): The ligase from Bacillus subtilis (BsuLigD) has an intrinsic 5'-dRP lyase activity located in its N-terminal domain, enabling it to participate in a BER-like pathway. oup.com
Plant Organellar DNA Polymerases (AtPolIA and AtPolIB): Both DNA polymerases in plant organelles have 5'-dRP lyase activity, which is dependent on a unique amino acid insertion. nih.gov
Role in Base Excision Repair (BER) Pathways
Base Excision Repair (BER) is the primary pathway for repairing small, non-helix-distorting DNA lesions caused by oxidation, deamination, or alkylation. wikipedia.orgyoutube.com The removal of the 5'-dRP residue is a pivotal step in the BER pathway, allowing for the subsequent DNA synthesis and ligation to complete the repair. nih.gov
The BER pathway can proceed via two main sub-pathways:
Short-patch BER: One nucleotide is replaced. This pathway heavily relies on the dRP lyase activity of DNA polymerase β (Pol β) in mammals. wikipedia.orgnih.gov Pol β removes the dRP residue, fills the single-nucleotide gap, and the nick is sealed by DNA ligase. nih.gov
Long-patch BER: Two or more nucleotides are replaced. This involves strand-displacement synthesis by polymerases like Pol δ or Pol ε, creating a flap that is then removed by a flap endonuclease. wikipedia.orgyoutube.com
In mammalian cells, DNA polymerase β is considered the major dRP lyase for the repair of oxidative base lesions. nih.gov Studies using cell extracts have shown that repair of lesions like 8-oxoguanine is dependent on the dRP lyase function of Pol β. nih.gov Similarly, in mitochondria, the dRP lyase activity of Pol γ is essential for its role in BER. pnas.orgnih.govresearchgate.net The coordination of polymerase and dRP lyase activities within a single protein allows for efficient processing and repair of damaged DNA, preventing the accumulation of mutations and maintaining genome stability. oup.comoup.com
Association with DNA Polymerases (Pol β, Pol γ, Pol λ)
2-Deoxyribose 5-phosphate (dRP) is a key intermediate in the base excision repair (BER) pathway, a major process for correcting DNA damage from oxidation, alkylation, and deamination. nih.govacs.org This pathway involves the coordinated action of several enzymes, including DNA polymerases that possess a specialized 5'-deoxyribose-5-phosphate lyase (dRP lyase) activity. nih.govproquest.com
DNA Polymerase β (Pol β):
Pol β, a key enzyme in the BER pathway, is a small eukaryotic DNA polymerase with two distinct domains. acs.orgresearchgate.net One domain is responsible for DNA synthesis, while the other, an 8-kDa amino-terminal domain, exhibits dRP lyase activity. researchgate.netnih.gov After a damaged base is removed and the DNA backbone is incised, Pol β's lyase activity excises the 5'-dRP residue, creating a single-nucleotide gap. acs.orgproquest.com The polymerase domain then fills this gap. acs.orgproquest.com This dual functionality in a single polypeptide enhances the efficiency of the repair process. proquest.com The dRP lyase activity of Pol β is significantly more efficient on a pre-incised apurinic/apyrimidinic (AP) site compared to an intact one. nih.gov
DNA Polymerase γ (Pol γ):
Pol γ is the sole DNA polymerase found in mitochondria and is essential for both the replication and repair of mitochondrial DNA (mtDNA). nih.govnih.gov The catalytic subunit of human Pol γ possesses an intrinsic dRP lyase activity, which is crucial for mitochondrial BER. nih.govpnas.org Similar to Pol β, Pol γ's dRP lyase activity acts on incised AP sites to remove the 5'-dRP moiety, preparing the DNA for ligation. nih.govnih.gov This function is vital for maintaining the integrity of the mitochondrial genome, which is constantly exposed to high levels of reactive oxygen species. nih.govpnas.org Mutations in the gene encoding Pol γ can impair its function and are a significant cause of mitochondrial diseases. nih.gov
DNA Polymerase λ (Pol λ):
DNA polymerase λ (Pol λ), a homolog of Pol β, also participates in the BER pathway. nih.govwikipedia.org It possesses an intrinsic dRP lyase activity but not AP lyase activity. nih.gov This suggests that Pol λ acts on AP sites that have already been incised. The dRP lyase activity, in conjunction with its polymerase function, allows Pol λ to efficiently repair uracil-containing DNA in reconstituted BER systems in vitro. nih.gov This indicates a potential role for Pol λ in single-nucleotide BER within mammalian cells. nih.gov
Elucidation of Lyase Reaction Mechanisms
The dRP lyase activity of DNA polymerases β, γ, and λ proceeds through a β-elimination reaction mechanism. nih.govproquest.comnih.gov This mechanism involves the formation of a Schiff base intermediate between a lysine residue in the enzyme's active site and the aldehyde group of the dRP residue. nih.govnih.govwikipedia.org
For DNA Polymerase β, kinetic studies and the inhibitory effect of pyridoxal (B1214274) 5'-phosphate are consistent with the involvement of a primary amine, specifically Lys72, as the nucleophile that forms the Schiff base. nih.gov The reaction efficiently proceeds in the absence of Mg2+ and shows a broad alkaline pH optimum. nih.gov
The dRP lyase activity of DNA Polymerase γ also operates via a β-elimination mechanism, as evidenced by the ability to trap a covalent enzyme-DNA complex using sodium borohydride (B1222165) (NaBH4), which is a strong indicator of a Schiff base intermediate. nih.govpnas.org This reaction does not require divalent metal ions. nih.govpnas.org
In DNA Polymerase λ, site-directed mutagenesis has identified Lys310 as the key nucleophilic residue. nih.gov Substituting this lysine with alanine (B10760859) resulted in a greater than 90% loss of dRP lyase activity, confirming its critical role in the β-elimination reaction. nih.gov
The general mechanism for these lyases involves the following key steps:
Nucleophilic attack by the lysine residue on the C1' of the dRP residue.
Formation of a covalent Schiff base intermediate.
β-elimination of the 5'-phosphate group, leading to the release of the dRP remnant.
Hydrolysis of the Schiff base to regenerate the free enzyme. youtube.com
Coupled Enzyme Systems and Metabolic Cascades
2-Deoxyribose-5-phosphate is not only an intermediate in DNA repair but also a key player in central metabolism and biocatalytic cascades. The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA) is central to these processes, catalyzing the reversible cleavage of dRP into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. wikipedia.orgrsc.orgnih.gov
This reversibility allows DERA to be used in both catabolic and anabolic pathways. In catabolism, dRP is broken down to G3P, which can enter glycolysis for energy production, and acetaldehyde. youtube.com
In the context of synthetic biology and industrial biocatalysis, DERA is a valuable tool for creating carbon-carbon bonds. nih.govnih.govresearchgate.net It is unique among aldolases for its ability to use two aldehydes as substrates. wikipedia.org This property has been harnessed in various multi-enzyme cascade reactions.
Examples of Coupled Enzyme Systems:
Synthesis of (R)-1,3-butanediol: A DERA-based pathway has been engineered for the production of (R)-1,3-butanediol from glucose. nih.govnih.gov This pathway involves pyruvate (B1213749) decarboxylase to produce acetaldehyde, DERA for the condensation of two acetaldehyde molecules into 3-hydroxybutanal, and an aldo-keto reductase to reduce this intermediate to 1,3-butanediol. nih.gov
Synthesis of Deoxysugars and Statin Side Chains: DERA can catalyze sequential aldol reactions, which is particularly useful for synthesizing complex molecules. nih.govmdpi.com For instance, the sequential addition of acetaldehyde molecules can produce intermediates for statin drugs like atorvastatin (B1662188) and rosuvastatin. wikipedia.orgnih.gov
In Vitro Production of 2-Deoxyribose 5-Phosphate: An artificial biosynthetic pathway using six thermophilic enzymes from Thermus thermophilus has been constructed to produce 2-deoxyribose 5-phosphate from fructose (B13574) with a high molar yield. researchgate.net
The activity of DERA can be measured using a coupled enzyme assay. In this assay, the cleavage of dRP produces G3P, which is then reduced by α-glycerophosphate dehydrogenase and triosephosphate isomerase, with the concomitant oxidation of NADH being monitored spectrophotometrically. mdpi.com
Interactive Data Table: Key Enzymes and their Functions
| Enzyme | Function | Pathway/Application |
| DNA Polymerase β (Pol β) | dRP lyase activity and DNA synthesis | Base Excision Repair |
| DNA Polymerase γ (Pol γ) | dRP lyase activity and DNA synthesis | Mitochondrial Base Excision Repair |
| DNA Polymerase λ (Pol λ) | dRP lyase activity and DNA synthesis | Base Excision Repair |
| 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Reversible cleavage/formation of dRP | Catabolism, Biocatalysis |
| Pyruvate Decarboxylase | Produces acetaldehyde from pyruvate | Coupled enzyme systems with DERA |
| Aldo-keto Reductase | Reduces 3-hydroxybutanal | Coupled enzyme systems with DERA |
| α-Glycerophosphate Dehydrogenase | Reduces G3P in coupled assays | DERA activity measurement |
| Triosephosphate Isomerase | Isomerizes G3P in coupled assays | DERA activity measurement |
Functional Significance and Physiological Contexts of 2 Deoxyribose 5 Phosphate
Essentiality in Deoxyribonucleic Acid (DNA) Synthesis and Replication
The integrity of genetic information is paramount for life, and its physical manifestation, the DNA molecule, requires a constant supply of building blocks for its synthesis and repair. 2-Deoxyribose 5-phosphate is a central precursor in the de novo and salvage pathways for the production of deoxyribonucleotides, the monomeric units of DNA.
DNA is a polymer composed of two polynucleotide chains coiled into a double helix. wikipedia.org The backbone of each chain consists of alternating deoxyribose sugar and phosphate (B84403) groups. wikipedia.orgncert.nic.ins3waas.gov.in The sugar in DNA's backbone is specifically 2-deoxyribose, and 2-deoxyribose 5-phosphate serves as the key intermediate that provides this essential sugar phosphate moiety. wikipedia.orgncert.nic.in
The synthesis of the deoxyribonucleotides required for DNA replication begins with ribose 5-phosphate, which is converted into deoxyribose derivatives by enzymes called ribonucleotide reductases. wikipedia.orgwikipedia.org 2-Deoxyribose 5-phosphate can also be generated from D-glyceraldehyde-3-phosphate and acetaldehyde (B116499) through the action of deoxyribose-phosphate aldolase (B8822740) (DERA). wikipedia.org Subsequently, dRP is converted into deoxynucleoside triphosphates (dNTPs) – deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). These dNTPs are the immediate substrates used by DNA polymerases to synthesize new DNA strands during replication, a process essential for cell division and inheritance. wikipedia.org During this polymerization, the DNA polymerase adds the next nucleotide to the 3' end of the growing DNA strand, forming a phosphodiester bond and releasing a pyrophosphate group. wikipedia.org The precise and regulated supply of dNTPs, originating from precursors like dRP, is therefore indispensable for the high fidelity of DNA replication. ncert.nic.in
Contribution to Genomic Stability and DNA Damage Response
Maintaining the stability of the genome is critical for preventing mutations that can lead to diseases. 2-Deoxyribose 5-phosphate is a key player in the Base Excision Repair (BER) pathway, a primary mechanism for repairing DNA damage caused by oxidation, alkylation, and deamination.
When a DNA base is damaged, it is recognized and removed by a DNA glycosylase, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the phosphodiester backbone at this site, leaving a 5'-deoxyribosephosphate (5'-dRP) residue. To complete the repair, this 5'-dRP moiety must be removed before a new nucleotide can be inserted and the strand sealed. This removal is a critical step for maintaining genomic integrity.
Modulation of Cellular Stress Responses
Cells are constantly subjected to various forms of stress, including oxidative and metabolic stress, which can damage cellular components. The metabolic network involving 2-deoxyribose 5-phosphate is integrated into the broader cellular stress response system. The enzyme deoxyribose-phosphate aldolase (DERA), which reversibly catalyzes the breakdown of dRP into acetaldehyde and D-glyceraldehyde 3-phosphate, is a key component of this response. wikipedia.org
Research has shown that in humans, DERA is necessary for the cellular response to stress. wikipedia.org Upon induction of oxidative or mitochondrial stress, DERA has been observed to colocalize with stress granules. wikipedia.org Stress granules are dense aggregations of proteins and RNAs that form in the cytosol during stress conditions, playing a role in modulating the cellular response. The association of DERA with these structures points to its active involvement in managing cellular homeostasis under duress.
Furthermore, studies have shown that the accumulation of deoxyribose itself can induce oxidative stress. In human monocytic cells, exposure to 2-deoxy-D-ribose led to an overproduction of reactive oxygen species (ROS), glutathione (B108866) depletion, and ultimately, apoptosis (programmed cell death). nih.gov This suggests that the proper regulation of deoxyribose and its phosphorylated derivatives like dRP is crucial to prevent the buildup of potentially toxic intermediates. The catabolism of dRP by DERA not only detoxifies the sugar but also produces metabolites that can be funneled into central energy pathways like glycolysis and the Krebs cycle, providing an adaptive metabolic advantage during stress. wikipedia.org
Microbial Metabolism and Adaptation to Deoxyribose Sources
In various ecological niches, particularly the mammalian gut, the degradation of host and dietary DNA provides a source of deoxyribose. Several microbial species have evolved specific metabolic pathways to utilize this sugar as a carbon and energy source, representing a key adaptive strategy for survival and competitiveness.
The catabolism of deoxyribose often proceeds through its phosphorylation to 2-deoxyribose 5-phosphate. One of the most well-characterized pathways involves the enzyme deoxyribose-phosphate aldolase (DERA), which cleaves dRP into acetaldehyde and glyceraldehyde-3-phosphate. wikipedia.org However, research has uncovered diverse strategies among bacteria.
A notable example of adaptation is seen in pathogenic strains of Escherichia coli. Studies have shown that the deoK operon, which enables the use of deoxyribose as a carbon source, is more prevalent in pathogenic E. coli than in commensal strains. nih.gov The expression of this operon, which includes a deoxyribokinase that phosphorylates deoxyribose to dRP, enhances the competitiveness of these clinical isolates, suggesting that the ability to metabolize deoxyribose plays a role in host infectivity. nih.gov
Beyond the canonical DERA pathway, some bacteria employ alternative oxidative pathways. Genome-wide studies have identified novel pathways for the catabolism of 2-deoxy-D-ribose and its oxidized form, 2-deoxy-D-ribonate, in bacteria such as Pseudomonas simiae, Paraburkholderia bryophila, and Klebsiella michiganensis. nih.gov In P. simiae, an oxidative pathway appears to be the primary route for deoxyribose consumption, while in other bacteria, it operates in parallel with the DERA pathway. nih.gov This metabolic versatility highlights the evolutionary adaptations that allow microbes to scavenge and thrive on deoxyribose derived from the constant turnover of DNA in their environment. In some cases, microbes can also directly produce 2-deoxyribose 5-phosphate from simpler molecules; for instance, Klebsiella pneumoniae can synthesize dRP from acetaldehyde and dihydroxyacetone phosphate. nih.gov
Biocatalytic and Synthetic Methodologies for 2 Deoxyribose 5 Phosphate and Its Analogues
Enzymatic Production of 2-Deoxyribose 5-Phosphate
The enzymatic synthesis of 2-deoxyribose 5-phosphate often utilizes the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), which catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate. nih.gov This enzyme is notable for its ability to use an aldehyde as the natural donor, a unique characteristic among aldolases. nih.gov
A significant advancement in the production of 2-deoxyribose 5-phosphate involves coupling the alcoholic fermentation system of baker's yeast with Escherichia coli engineered to express deoxyriboaldolase. oup.comnih.gov In this integrated system, baker's yeast is responsible for generating fructose (B13574) 1,6-diphosphate from glucose and inorganic phosphate (B84403). nih.gov The E. coli cells then convert this intermediate into 2-deoxyribose 5-phosphate via D-glyceraldehyde 3-phosphate. nih.gov
| Parameter | Value | Reference |
| Starting Substrates | Fructose 1,6-diphosphate, Acetaldehyde | nih.gov |
| Product Concentration | 246 mM (52.6 g/L) | nih.gov |
| Molar Yield (from glucose) | 22.1% | nih.gov |
| Molar Yield (to 2-deoxyribose) | 85% | oup.com |
Artificial biosynthetic pathways have been rationally designed to produce 2-deoxyribose 5-phosphate from alternative substrates like fructose. One such pathway utilizes six thermophilic enzymes from Thermus thermophilus. nih.gov This system, employing six recombinant E. coli strains each producing one of the thermophilic enzymes, successfully converted fructose to 2-deoxyribose 5-phosphate with a molar yield of 55%. nih.govresearchgate.net
Rational design has also been applied to enhance the catalytic activity of the key enzyme, DERA. nih.gov For example, a novel DERA gene from Pseudomonas syringae pv. syringae B728a was identified and expressed in E. coli. nih.gov Through molecular simulation and site-directed mutagenesis, specific amino acid substitutions were identified that led to enhanced catalytic activity towards 2-deoxy-d-ribose-5-phosphate and improved performance in condensation reactions. nih.gov
| Pathway/Enzyme | Key Features | Outcome | Reference |
| Artificial Biosynthetic Pathway | Utilizes six thermophilic enzymes from Thermus thermophilus in recombinant E. coli. | 55% molar yield of 2-deoxyribose 5-phosphate from fructose. | nih.govresearchgate.net |
| Rationally Designed DERA | Identification and mutation of DERA from Pseudomonas syringae. | Enhanced catalytic activity and aldehyde tolerance. | nih.gov |
Chemoenzymatic Synthesis of Derivatized Nucleosides and Nucleoside Analogues
Chemoenzymatic approaches are pivotal in the synthesis of modified nucleosides and their analogues, which have significant applications in biotechnology and medicine. These methods combine the selectivity of enzymes with the versatility of chemical synthesis.
The stereoselective synthesis of nucleoside analogues often involves enzymatic phosphorylation. For instance, nucleoside kinases can be used for the synthesis of nucleoside 5'-monophosphates. vu.lt This process can be part of an enzymatic cascade, which may include a GTP regeneration system to improve efficiency and reduce costs. vu.lt
The synthesis of fluorescent nucleoside analogues, which are valuable probes for studying enzyme activity, has also been achieved. nih.gov These syntheses can involve reactions like the Sonogashira reaction followed by cycloaddition to create novel derivatives of fluorescent thymidine (B127349) analogues. nih.gov Furthermore, visible-light-induced photoacid catalysis has been reported for the direct and stereoselective synthesis of 2-deoxyglycosides from glycals, offering a novel route to these important compounds. nih.gov
Application in the Biocatalytic Synthesis of Chiral Intermediates
The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA) plays a crucial role in the biocatalytic synthesis of chiral intermediates, which are essential building blocks for various pharmaceuticals.
A prominent application of DERA is in the production of key chiral intermediates for statin drugs, which are widely used to lower cholesterol. nih.govcapes.gov.br DERA catalyzes a one-pot tandem aldol reaction that forms a 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials. nih.gov This enzymatic process is highly enantioselective, with reported enantiomeric excess greater than 99.9% and a diastereomeric excess of 96.6%. nih.gov
Significant process improvements have been achieved, leading to a nearly 400-fold increase in volumetric productivity for the enzymatic reaction, making it a commercially viable process. nih.gov These advancements were realized through the discovery of more active DERAs from environmental DNA and optimization of reaction conditions to overcome substrate inhibition. nih.gov The use of immobilized DERA, for instance on alginate-luffa matrix or magnetic nanoparticles, has been shown to enhance enzyme stability and allow for continuous flow processes, further improving productivity. mdpi.comrsc.orgnih.gov
| Application | Enzyme | Key Reaction | Significance | Reference |
| Statin Precursors | 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Tandem aldol reaction of acetaldehyde and chloroacetaldehyde (B151913). | Highly stereoselective synthesis of a key chiral side chain for statins like atorvastatin (B1662188) and rosuvastatin. | nih.govcapes.gov.brnih.govmdpi.com |
Synthesis of Nucleoside Reverse Transcriptase Inhibitors
The synthesis of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) often involves the modification of nucleosides, for which 2-deoxyribose 5-phosphate is a fundamental precursor. NRTIs are a class of antiviral drugs that function by inhibiting the activity of reverse transcriptase, a viral DNA polymerase essential for the replication of retroviruses like HIV.
Biocatalytic methods offer an environmentally benign and highly stereoselective alternative to traditional chemical synthesis for producing nucleoside analogues. whiterose.ac.uk Enzymes such as nucleoside 2'-deoxyribosyltransferases (NDTs) are particularly effective. nih.gov These enzymes catalyze the transfer of a 2'-deoxyribose moiety from a donor nucleoside to a new nucleobase, forming a new nucleoside analogue. nih.gov This process is advantageous over using nucleoside phosphorylases as it avoids the accumulation of a thermodynamically stable C1' phosphate intermediate, which can hinder product formation. whiterose.ac.uknih.gov Studies have shown that wildtype NDTs often exhibit a preference for 2'-deoxyribose donors over ribonucleoside donors. whiterose.ac.uknih.gov
Further modifications can be made to the nucleoside structure to enhance its therapeutic potential. For instance, a polymer-bound α,β-methylene-β-triphosphitylating reagent has been used to synthesize nucleoside 5′-O-α,β-methylene-β-triphosphates. nih.gov In this chemoenzymatic approach, unprotected nucleosides react with the polymer-bound reagent, followed by oxidation and cleavage to yield the final product. nih.gov One such resulting compound, cytidine (B196190) 5′-O-α,β-methylene-β-triphosphate, was found to inhibit the RNase H activity of HIV-1 reverse transcriptase. nih.gov Similarly, chemoenzymatic routes have been developed to create 2'-deoxy analogues of cyclic adenosine (B11128) 5'-diphosphate ribose (cADPR), demonstrating the versatility of these methods in generating modified nucleosides with potential therapeutic applications. nih.gov
Table 1: Examples of Synthesized Nucleoside Analogues and Inhibitors
| Compound/Analogue | Synthetic Approach | Target/Application | Key Finding |
|---|---|---|---|
| Ribonucleoside Analogues | Use of nucleoside 2'-deoxyribosyltransferase (LlNDT-2) with ribonucleoside donors. whiterose.ac.uknih.gov | Antiviral and oligonucleotide therapeutics. nih.gov | NDTs show promise for creating 2'-modified nucleoside scaffolds, though they naturally prefer 2'-deoxyribose donors. whiterose.ac.uknih.gov |
| Cytidine 5′-O-α,β-methylene-β-triphosphate | Polymer-bound phosphitylating reagent with unprotected cytidine. nih.gov | HIV-1 reverse transcriptase (RNase H activity). nih.gov | The synthesized compound inhibited the RNase H activity with a Ki value of 225 μM. nih.gov |
Production of Bio-based Chemicals (e.g., 1,3-Butanediol)
The versatility of 2-deoxyribose 5-phosphate extends to the production of valuable bio-based chemicals. A notable example is the biosynthesis of (R)-1,3-butanediol (1,3-BDO), a chemical with applications in polymers, cosmetics, and as a fuel additive. This is achieved through a biocatalytic pathway that utilizes 2-deoxyribose-5-phosphate aldolase (DERA). researchgate.net
DERAs are enzymes that naturally catalyze the reversible aldol reaction between acetaldehyde and D-glyceraldehyde 3-phosphate to form 2-deoxyribose 5-phosphate. In a synthetic context, researchers have repurposed DERA to catalyze the condensation of two acetaldehyde molecules. This reaction, when coupled with a second enzyme, an aldo-keto reductase (AKR), forms a two-step cascade for 1,3-BDO production. researchgate.net
To enhance the efficiency of this process, rational engineering of the DERA enzyme has been a key focus. By performing structure-based site-directed mutagenesis on DERA from Bacillus halodurans (BH1352), researchers identified specific amino acid residues crucial for its catalytic activity. researchgate.net Mutations at positions F160 and M173 were found to significantly improve the enzyme's ability to transform acetaldehyde. researchgate.net
Table 2: Impact of DERA Engineering on 1,3-Butanediol Production
| DERA Variant | Key Mutation(s) | Relative Acetaldehyde Transformation Rate | Increase in 1,3-BDO Production in E. coli |
|---|---|---|---|
| Wild Type (BH1352) | None | 100% | 1x |
| F160Y | F160Y | ~250% | 5x |
Data sourced from research on purified proteins and engineered E. coli cells. researchgate.net
The engineered DERA variants, F160Y and F160Y/M173I, demonstrated a 2.5-fold increase in acetaldehyde transformation in vitro when combined with an AKR. researchgate.net When these improved DERA variants were integrated into an E. coli host expressing the full DERA+AKR pathway, the in vivo production of 1,3-BDO from glucose increased by five and six times, respectively, compared to the wild-type enzyme. researchgate.net
Multienzyme Cascade Reactions for Complex Product Generation
The biocatalytic production of 1,3-BDO described previously is a clear example of a two-enzyme cascade, where DERA and an AKR work in tandem. researchgate.net This concept can be expanded to create much more complex products. For instance, a four-enzyme cascade has been successfully developed to synthesize cyclic GMP-AMP (2′3′-cGAMP), a pharmaceutically relevant molecule, starting from inexpensive adenosine and polyphosphate. nih.gov Another powerful strategy involves using a deaminase enzyme to remove an inhibitory byproduct, as demonstrated in the synthesis of ribose-1-phosphate (B8699412) from guanosine (B1672433). Here, a guanine (B1146940) deaminase converts the liberated guanine into poorly soluble xanthine, effectively pulling the reaction to near-total completion with a high yield. rsc.org
Researchers have designed cascades with as many as ten enzymes to produce high-value products like guanosine diphosphate (B83284) L-fucose (GDP-Fuc), a key nucleotide sugar. mpg.de By starting with simple precursors like mannose and guanosine, these complex systems can achieve high yields of the target molecule, showcasing the power of in vitro biocatalysis for industrial applications. mpg.de
Table 3: Examples of Multienzyme Cascade Systems
| Target Product | Number of Enzymes | Key Enzymes/Strategy | Starting Materials | Outcome/Yield |
|---|---|---|---|---|
| (R)-1,3-Butanediol | 2 | DERA, Aldo-keto reductase (AKR). researchgate.net | Glucose (in vivo). researchgate.net | 6-fold production increase with engineered DERA. researchgate.net |
| Ribose-1-phosphate | 2 | Purine (B94841) nucleoside phosphorylase (PNP), Guanine deaminase (GuaD). rsc.org | Guanosine, Phosphate. rsc.org | >98% conversion, 79% isolated yield. rsc.org |
| 2′3′-cGAMP | 4 | Adenosine kinase, Polyphosphate kinases, cGAMP synthase. nih.gov | Adenosine, GTP, Polyphosphate. nih.gov | Yield comparable to chemical synthesis. nih.gov |
| GDP-L-fucose | 10 | Kinases, Synthases, Dehydratase, etc. mpg.de | Mannose, Guanosine, Polyphosphate. mpg.de | 7.6 mM final concentration (72% yield). mpg.de |
Analytical and Computational Approaches in 2 Deoxyribose 5 Phosphate Research
Advanced Quantification and Detection Techniques
Accurate measurement and detection of 2-Deoxyribose 5-phosphate are crucial for understanding its metabolic flux and the kinetics of enzymes that utilize it as a substrate. Researchers employ a combination of spectrophotometric, chromatographic, and mass spectrometric methods to achieve this.
Spectrophotometric assays for 2-Deoxyribose 5-phosphate are often coupled with enzymatic reactions. A common method for determining the activity of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) involves monitoring the cleavage of 2-Deoxyribose 5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). mdpi.comnih.gov The G3P produced is then reduced by α-glycerophosphate dehydrogenase, a reaction that involves the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. mdpi.com The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, provides a quantitative measure of the DERA activity and, indirectly, the concentration of 2-Deoxyribose 5-phosphate. asm.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 2-Deoxyribose 5-phosphate from complex biological mixtures. A method for separating various sugar phosphates, including deoxyribose-1-phosphate, involves the use of a reversed-phase "μ Bondapak/NH2" column. tandfonline.com The separation is achieved using a gradient elution with different buffer systems. tandfonline.com For detection, the phosphate (B84403) group can be enzymatically removed by alkaline phosphatase, and the resulting free pentose (B10789219) can be derivatized with a reagent like 2-cyanoacetamide. The derivatized product can then be quantified by measuring its absorbance at a specific wavelength, such as 276 nm. tandfonline.com Ion-pair radio-HPLC has also been developed for the simultaneous analysis of phosphorylated and non-phosphorylated intermediates of related pathways, which can be adapted for 2-Deoxyribose 5-phosphate analysis. nih.gov
| Technique | Principle | Detection Method | Reference |
| Coupled Enzyme Assay | Enzymatic conversion of 2-Deoxyribose 5-phosphate and subsequent monitoring of NADH consumption. | Spectrophotometry (Absorbance at 340 nm) | mdpi.comasm.org |
| HPLC with Derivatization | Chromatographic separation followed by enzymatic dephosphorylation and chemical derivatization of the resulting pentose. | Spectrophotometry (Absorbance at 276 nm) | tandfonline.com |
| Ion-Pair Radio-HPLC | Separation of phosphorylated compounds using ion-pairing reagents with online radiodetection. | Radiodetection | nih.gov |
Mass spectrometry (MS) offers high sensitivity and specificity for the identification and quantification of 2-Deoxyribose 5-phosphate. In electrospray ionization (ESI) mass spectrometry, 2-Deoxyribose 5-phosphate is typically observed as the deprotonated molecule [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) is used to further characterize the molecule by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of 2-Deoxyribose 5-phosphate provides a structural fingerprint. Common fragmentation patterns for sugar phosphates in negative ion mode include the loss of the phosphate group and fragments corresponding to the sugar moiety. nih.gov For 2-Deoxyribose 5-phosphate, characteristic fragment ions are observed that can be used for its unambiguous identification in complex samples.
| Mass Spectrometry Data for 2-Deoxyribose 5-phosphate | |
| Formula | C₅H₁₁O₇P |
| Exact Mass | 214.02424 |
| Precursor Ion (Negative ESI) | [M-H]⁻ (m/z 213.01644) |
| Instrumentation | LC-ESI-QTOF |
| Collision Energy | Ramp 5-60 V |
| Reference |
High-Resolution Structural Biology (X-ray Crystallography of Enzyme-Ligand Complexes)
X-ray crystallography has been instrumental in providing atomic-level insights into how 2-Deoxyribose 5-phosphate interacts with enzymes, particularly 2-deoxyribose-5-phosphate aldolase (DERA). The crystal structure of Escherichia coli DERA has been solved at a very high resolution of 0.99 Å, offering a detailed view of the enzyme's active site. nih.gov
These structural studies have revealed that DERA possesses the ubiquitous TIM alpha/beta barrel fold. nih.gov The active site contains two crucial lysine (B10760008) residues. One lysine (Lys167 in E. coli DERA) forms a Schiff base intermediate with the substrate, a key step in the catalytic mechanism of class I aldolases. nih.govnih.gov Another lysine residue in close proximity influences the pKa of the reactive lysine, facilitating the reaction. nih.gov
Crystal structures of DERA from various organisms, including Streptococcus suis and in complex with substrate analogs or inhibitors, have highlighted the flexibility of the active site and the structural basis for its substrate specificity. rcsb.orgrcsb.org For instance, the structure of DERA from Streptococcus suis has provided insights into its broader substrate tolerance. rcsb.org Comparisons of uncomplexed DERA structures with those containing a bound ligand have shown conformational changes in the phosphate-binding site. nih.gov
| Enzyme | Organism | Resolution (Å) | Key Findings | PDB ID | Reference |
| 2-Deoxyribose-5-phosphate aldolase (DERA) | Escherichia coli | 0.99 | Atomic view of the active site, identification of key lysine residues, conformational change in phosphate-binding site. | Not specified in abstract | nih.gov |
| DERA (K58E-Y96W mutant) | Escherichia coli | 1.10 | Revealed a covalently bound reaction product bridging catalytic lysine and a nearby cysteine in the deactivated enzyme. | 5EKY | rcsb.org |
| DERA (1-220) | Streptococcus suis | 2.80 | Insights into broader substrate tolerance through active site flexibility. | 5DBU | rcsb.org |
| DERA (N21K mutant) | Escherichia coli | 1.50 | Structural basis for altered substrate preference. | 6Z9J | rcsb.org |
Molecular Modeling and Dynamics Simulations for Enzyme Mechanism and Design
Complementing experimental techniques, molecular modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the catalytic mechanism of enzymes that interact with 2-Deoxyribose 5-phosphate and for guiding protein engineering efforts.
MD simulations have been employed to study the dynamics of DERA and to understand the role of specific amino acid residues in substrate binding and catalysis. nih.gov These computational approaches can model the formation of the Schiff base intermediate and the subsequent steps of the aldol (B89426) reaction, providing a dynamic picture of the enzymatic process. nih.gov
Furthermore, molecular modeling is instrumental in the rational design of DERA variants with improved properties. By analyzing the 3D structure of the enzyme's active site, researchers can identify key amino acid residues to target for mutagenesis. For example, based on the crystal structure of E. coli DERA, mutations have been designed to alter its substrate specificity, leading to enzymes with enhanced activity towards non-natural substrates. nih.govresearchgate.net Machine learning models, trained with data from experimental characterization of DERA variants, have also been used to predict new beneficial mutations, accelerating the protein engineering cycle. nih.govresearchgate.net
Genetic and Genomic Approaches (e.g., Heterologous Gene Expression, Genome-Wide Mutant Fitness Assays)
Genetic and genomic strategies are vital for identifying the genes involved in the metabolism of 2-Deoxyribose 5-phosphate and for producing the associated enzymes in larger quantities for characterization and biotechnological applications.
Heterologous gene expression is a widely used technique to produce DERA enzymes. The deoC gene, which encodes DERA, from various organisms like Pectobacterium atrosepticum and the hyperthermophilic archaeon Thermococcus kodakaraensis, has been cloned and expressed in host organisms such as E. coli. mdpi.comasm.org This allows for the purification of large amounts of the enzyme for detailed biochemical characterization, structural studies, and industrial applications. mdpi.comresearchgate.net
Genome-wide mutant fitness assays , such as transposon sequencing (Tn-seq), have proven to be a powerful approach for discovering novel genes and pathways related to the catabolism of deoxyribose. asm.orgnih.gov In these experiments, a large library of bacterial mutants, each with a single gene disruption, is grown in the presence of a specific carbon source, such as deoxyribose. By sequencing the transposon insertion sites and quantifying the abundance of each mutant before and after growth, researchers can identify genes that are essential for fitness under those conditions. asm.orgresearchgate.netplos.org This approach has led to the discovery of novel oxidative pathways for deoxyribose catabolism that operate in parallel with the canonical pathway involving 2-Deoxyribose 5-phosphate. asm.orgnih.gov
| Genetic/Genomic Technique | Application in 2-Deoxyribose 5-Phosphate Research | Key Findings | Reference |
| Heterologous Gene Expression | Production and characterization of DERA from various organisms. | Enabled detailed biochemical and structural studies of DERA enzymes. | mdpi.comasm.org |
| Genome-Wide Mutant Fitness Assays | Identification of genes and pathways involved in deoxyribose catabolism. | Discovery of novel oxidative pathways for deoxyribose metabolism. | asm.orgnih.gov |
Q & A
Q. What is the biochemical role of 2-deoxyribose 5-phosphate (dRP) in the pentose phosphate pathway (PPP)?
dRP is a key metabolite in the PPP, serving as a precursor for nucleotide biosynthesis. It is generated via the enzyme 2-deoxyribose 5-phosphate aldolase (DERA) from D-glyceraldehyde 3-phosphate or via ribokinase-mediated phosphorylation of 2-deoxy-D-ribose . Its interconversion with intermediates like D-glyceraldehyde 3-phosphate enables metabolic flexibility in carbon source utilization .
Q. How should 2-deoxyribose 5-phosphate sodium salt be stored and prepared for experimental use?
The sodium salt form should be stored at -20°C to prevent degradation. For aqueous solutions, dissolve at 100 mg/mL in ultrapure water (tested via ICP-AES for purity ≥95%). Sodium ion content (14–19% dry basis) must be accounted for in buffer calculations to avoid ionic interference .
Q. Which enzymes are critical for synthesizing dRP in vitro?
dRP can be enzymatically synthesized using:
- DERA : Catalyzes the aldol condensation of acetaldehyde and dihydroxyacetone phosphate (DHAP) .
- Ribokinase : Phosphorylates 2-deoxy-D-ribose to dRP . Optimize reaction conditions (e.g., pH 7.5, 30°C) and validate yields via HPLC or enzymatic assays .
Advanced Research Questions
Q. How can enzymatic production of dRP be optimized for high-yield synthesis?
- Use thermostable DERA variants (e.g., from Klebsiella pneumoniae) to enhance reaction efficiency at elevated temperatures .
- Employ fed-batch systems with controlled acetaldehyde and DHAP concentrations to minimize substrate inhibition. Monitor progress via NMR or enzymatic coupling assays .
- Achieve >98% conversion by maintaining molar ratios of acetaldehyde:DHAP at 1.7:1 .
Q. What experimental designs are suitable for investigating dRP’s role in DNA repair mechanisms?
- Substrate-specific assays : Use dRP as a substrate for base excision repair (BER) enzymes like DNA polymerase β or FEN1. Measure activity via fluorescently labeled oligonucleotides and gel electrophoresis .
- Kinetic studies : Employ coupled assays with lactate dehydrogenase to track NADH depletion, correlating dRP consumption with enzyme kinetics under varying effector concentrations .
Q. How to resolve contradictory data in dRP-dependent metabolic flux studies?
- Isotopic tracing : Use -labeled glucose or ribose to track dRP incorporation into nucleotides via LC-MS .
- Competitive inhibition assays : Introduce analogs like 2-deoxyribose 1-phosphate to isolate dRP-specific pathways .
- Validate findings across multiple organisms (e.g., E. coli vs. mammalian systems) to distinguish conserved vs. species-specific roles .
Q. What methodologies are recommended for analyzing dRP’s interaction with allosteric regulators in glycolysis?
- Surface plasmon resonance (SPR) : Measure binding affinity of dRP to enzymes like pyruvate kinase (L-PYK) using wild-type and mutant proteins .
- Mutagenesis screens : Identify critical residues (e.g., fructose-1,6-bisphosphate binding sites) via site-directed random mutagenesis and assess allosteric modulation using HEPES/bicine buffer systems .
Methodological Notes
- Purity validation : Confirm dRP purity via ICP-AES for sodium content and enzymatic assays (e.g., DERA activity) .
- Data normalization : Account for sodium ion contributions in buffer formulations to avoid skewed kinetic parameters .
- Safety protocols : Use WGK 3-compliant handling procedures due to its flammable solid classification .
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